

Spectroscopic data of 3-Thiopheneethanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Thiopheneethanol

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A Comprehensive Spectroscopic Analysis of 3-Thiopheneethanol

This technical guide provides an in-depth overview of the spectroscopic data for **3-Thiopheneethanol** (CAS No: 13781-67-4), a key intermediate in the synthesis of various pharmaceutical and organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

- IUPAC Name: 2-(Thiophen-3-yl)ethanol
- Synonyms: 3-(2-Hydroxyethyl)thiophene, Thiophene-3-ethanol[1][2][3]
- Molecular Formula: C₆H₈OS[4]
- Molecular Weight: 128.19 g/mol [4]

Chemical Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for **3-Thiopheneethanol**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **3-Thiopheneethanol**, respectively.

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in a summarized format	Data not available	Data not available	Data not available

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
Data not available in a summarized format	Data not available

Note: While ^1H and ^{13}C NMR spectra are available from sources like Sigma-Aldrich and in databases such as PubChem, the detailed, tabulated chemical shifts and coupling constants were not readily available in the initial data compilation. Researchers should refer to the spectral images in these databases for detailed analysis.[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Thiopheneethanol** shows characteristic absorption bands corresponding to its hydroxyl and thiophene functional groups.

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (hydroxyl group)
~3100	Medium	C-H stretch (aromatic)
~2930, ~2870	Medium	C-H stretch (aliphatic)
~1430	Medium	C=C stretch (thiophene ring)
~1040	Strong	C-O stretch (primary alcohol)
~770	Strong	C-H out-of-plane bend (thiophene)

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
128	~60	[M] ⁺ (Molecular Ion)
97	100	[M - CH ₂ OH] ⁺ (Base Peak)
84	~20	Thiophene radical cation
58	~55	C ₃ H ₂ S ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy (General Protocol)

A sample of **3-Thiopheneethanol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ^1H NMR, the spectral width is typically set from 0 to 10 ppm. For ^{13}C NMR, the spectral width is typically set from 0 to 220 ppm. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

The infrared spectrum of **3-Thiopheneethanol** was obtained using a Bruker Tensor 27 FT-IR instrument.[5]

- Neat Sample Protocol: A drop of liquid **3-Thiopheneethanol** is placed between two KBr or NaCl plates to form a thin film. The plates are then mounted in a sample holder and placed in the IR beam.
- Attenuated Total Reflectance (ATR) Protocol: A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is then passed through the crystal.[5]

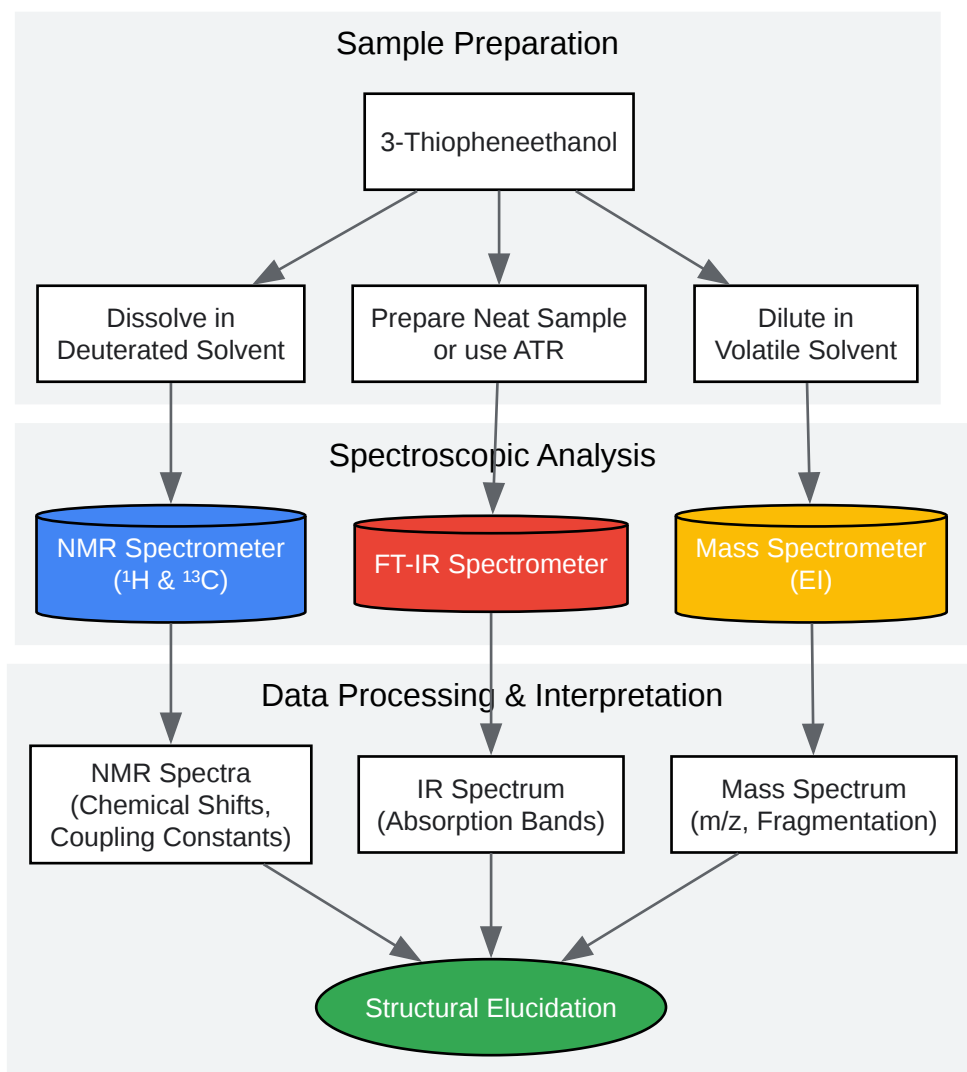
A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

A dilute solution of **3-Thiopheneethanol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Thiopheneethanol**.



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Caption: General workflow for spectroscopic analysis.

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